4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Description
Structural Elucidation and Molecular Characterization of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. According to PubChem computational analysis, the official IUPAC name is designated as 4-acetamido-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. This nomenclature reflects the systematic arrangement of functional groups around the central benzamide framework, with the acetylamino group positioned at the 4-position, the bromine substituent at the 5-position, and the methoxy group at the 2-position of the aromatic ring.
The compound carries the Chemical Abstracts Service (CAS) registry number 94135-22-5, which serves as its unique chemical identifier in scientific databases and regulatory systems. Additional systematic identifiers include the European Community number 302-891-4 and the DSSTox Substance ID DTXSID20240749, facilitating cross-referencing across international chemical databases. The molecular formula C16H24BrN3O3 indicates the presence of 16 carbon atoms, 24 hydrogen atoms, one bromine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 386.28 g/mol.
The International Chemical Identifier (InChI) string provides a standardized representation of the molecular structure: InChI=1S/C16H24BrN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21). The corresponding InChI Key UOWCNHGEKKEIDG-UHFFFAOYSA-N serves as a condensed, hash-like identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System (SMILES) notation CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br represents the compound's connectivity in a linear string format suitable for computational chemistry applications.
Crystallographic Analysis and Three-Dimensional Conformational Studies
The three-dimensional conformational analysis of this compound reveals significant structural complexity arising from multiple rotatable bonds and conformational flexibility. PubChem computational modeling indicates the presence of multiple conformational states, with interactive three-dimensional structure models demonstrating the spatial arrangement of functional groups. The compound exhibits considerable conformational freedom, particularly around the diethylaminoethyl side chain, which can adopt various spatial orientations affecting molecular interactions and biological activity.
Crystallographic data analysis suggests that the compound forms white to off-white solid crystals with a melting point range of 97-100°C. The crystal structure demonstrates intermolecular interactions through hydrogen bonding networks involving the amide groups and the methoxy substituent. The bromine atom at the 5-position introduces significant steric bulk and electronic effects that influence the overall molecular geometry and crystal packing arrangements. The acetylamino group at the 4-position contributes to the planar character of the aromatic ring system while providing additional hydrogen bonding capabilities.
The molecular density is calculated to be 1.319 ± 0.06 g/cm³, indicating relatively compact packing in the solid state. X-ray crystallographic analysis would be essential for definitive determination of bond lengths, bond angles, and intermolecular interactions, though such detailed crystallographic data is not currently available in the public databases. The compound's conformational flexibility is particularly evident in the diethylaminoethyl chain, which can rotate freely around multiple single bonds, leading to a dynamic ensemble of conformational states in solution.
Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FT-IR) Spectral Analysis
Fourier-Transform Infrared spectroscopy provides crucial information about the functional groups present in this compound. The compound exhibits characteristic absorption bands corresponding to its diverse functional groups. The amide carbonyl stretch typically appears in the region of 1650-1680 cm⁻¹, representing both the benzamide and acetylamino carbonyl groups. The N-H stretching vibrations of the amide groups are expected to appear in the 3200-3400 cm⁻¹ region, while the aromatic C-H stretches occur around 3000-3100 cm⁻¹.
The methoxy group contributes characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region, along with C-H stretching and bending modes specific to the methyl group. The presence of the bromine substituent influences the aromatic ring vibrations, causing shifts in the characteristic aromatic C=C stretching frequencies typically observed around 1500-1600 cm⁻¹. The diethylamino functionality contributes aliphatic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching modes around 1000-1200 cm⁻¹.
While specific FT-IR spectral data for this compound is not explicitly provided in the search results, the structural similarity to related benzamide derivatives suggests that comprehensive vibrational analysis would reveal distinct fingerprint patterns useful for compound identification and purity assessment. The multiple amide functionalities would be particularly diagnostic, showing characteristic splitting patterns and intensity distributions that reflect the specific substitution pattern of the aromatic ring.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about its molecular weight and fragmentation behavior. The molecular ion peak appears at m/z 386.28, corresponding to the intact molecular structure. The presence of bromine introduces characteristic isotope patterns, with peaks separated by 2 mass units due to the ⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio.
Common fragmentation pathways involve loss of the diethylaminoethyl side chain, producing fragment ions that retain the substituted benzamide core. The loss of 100 mass units (corresponding to the diethylaminoethyl group, C6H14N) from the molecular ion would generate a fragment at m/z 286. Further fragmentation may involve loss of the acetyl group (43 mass units) or the methoxy group (31 mass units), providing structural confirmation through tandem mass spectrometry experiments.
The diethylamino functionality tends to undergo characteristic fragmentation, including α-cleavage adjacent to the nitrogen atom, producing diagnostic fragments that aid in structural elucidation. The presence of the electron-withdrawing bromine substituent affects the fragmentation patterns by stabilizing certain fragment ions and influencing the relative intensities of product peaks. Electrospray ionization mass spectrometry would be particularly suitable for this compound due to its basic nitrogen atoms, which readily accept protons to form stable [M+H]⁺ ions.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of ¹H and ¹³C chemical shifts, coupling patterns, and integration ratios. The aromatic protons appear in the characteristic downfield region (7-8 ppm), with the specific chemical shifts influenced by the electronic effects of the substituents. The bromine substituent and acetylamino group significantly affect the chemical shifts of adjacent aromatic protons through their electron-withdrawing properties.
The acetylamino group contributes a characteristic N-H proton signal, typically appearing around 8-10 ppm depending on hydrogen bonding interactions and solvent effects. The acetyl methyl group appears as a sharp singlet around 2.0-2.5 ppm. The methoxy group produces a distinct singlet around 3.8-4.0 ppm, integrating for three protons. The diethylaminoethyl chain generates complex multiplet patterns in the aliphatic region, with the N-CH2 groups appearing around 2.5-2.8 ppm and the terminal methyl groups around 1.0-1.3 ppm.
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with carbonyl carbons appearing in the characteristic downfield region (160-180 ppm). The aromatic carbons show distinct chemical shifts reflecting their substitution patterns and electronic environments. The bromine-bearing carbon appears significantly downfield due to the deshielding effect of the halogen substituent. The methoxy carbon appears around 55-60 ppm, while the aliphatic carbons of the diethylaminoethyl chain appear in the typical alkyl region (10-50 ppm).
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Orbital Analysis
Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of this compound. DFT analysis reveals the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide important information about the compound's electronic properties and potential for chemical reactions.
The presence of the electron-donating diethylamino group and the electron-withdrawing bromine and carbonyl functionalities creates a complex electronic landscape within the molecule. DFT calculations using functionals such as B3LYP or PBE0 with appropriate basis sets (6-31G* or higher) would reveal the extent of electronic delocalization within the aromatic system and the influence of substituents on the overall electronic structure. The molecular electrostatic potential surface maps generated from DFT calculations identify regions of positive and negative charge that are crucial for understanding intermolecular interactions and biological activity.
Computational prediction of chemical shifts through gauge-independent atomic orbital (GIAO) methods provides theoretical validation of experimental NMR data. The calculated infrared frequencies from DFT vibrational analysis support the assignment of experimental IR spectra and provide insights into the normal modes of vibration. The compound's dipole moment, calculated from the optimized geometry, indicates the overall polarity and influences its solubility characteristics and interaction with biological membranes.
Molecular Dynamics Simulations of Tautomeric Forms
Molecular dynamics simulations provide dynamic insights into the conformational behavior and potential tautomeric forms of this compound. The compound's multiple amide groups and flexible side chain create opportunities for intramolecular hydrogen bonding and conformational transitions that can be explored through extended simulation trajectories. Classical molecular dynamics using force fields such as AMBER or CHARMM enables the investigation of conformational sampling and the identification of stable conformational states.
The diethylaminoethyl side chain exhibits significant conformational flexibility, with rotation around the C-C and C-N bonds creating a diverse ensemble of conformational states. Molecular dynamics simulations can quantify the relative populations of different conformational families and identify energy barriers for conformational transitions. The acetylamino group may participate in intramolecular hydrogen bonding with other polar groups in the molecule, stabilizing specific conformational states that influence the compound's biological activity.
Tautomeric equilibria involving proton transfer between different nitrogen and oxygen atoms represent important structural variations that affect the compound's chemical and biological properties. Enhanced sampling techniques such as umbrella sampling or metadynamics can be employed to explore rare tautomeric transitions that may not be accessible through conventional molecular dynamics simulations. The influence of solvent environment on tautomeric equilibria can be investigated through explicit solvent simulations, providing insights into the compound's behavior under physiologically relevant conditions.
Properties
IUPAC Name |
4-acetamido-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCNHGEKKEIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20240749 | |
| Record name | 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20240749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94135-22-5 | |
| Record name | 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94135-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20240749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-Acetylamino-5-Bromo-2-Methoxybenzoyl Chloride
The precursor acyl chloride is synthesized through sequential functionalization of 2-methoxybenzoic acid:
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Nitration and Reduction : Initial nitration at the 5-position followed by catalytic hydrogenation yields 4-amino-5-nitro-2-methoxybenzoic acid. Subsequent bromination using bromine in acetic acid introduces the bromo substituent.
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Acetylation : The 4-amino group is acetylated with acetic anhydride in pyridine, producing 4-acetylamino-5-bromo-2-methoxybenzoic acid.
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Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the reactive acyl chloride.
Coupling with 2-(Diethylamino)ethylamine
The acyl chloride reacts with 2-(diethylamino)ethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is typically added to scavenge HCl, driving the reaction to completion.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF/DCM | |
| Temperature | 0–25°C | |
| Coupling Agent | None (direct condensation) | |
| Base | Triethylamine | |
| Yield | 65–78% (reported for analogs) |
Stepwise Acetylation of a Primary Amine Intermediate
An alternative route involves synthesizing 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide first, followed by selective acetylation of the primary amine.
Preparation of 4-Amino-5-Bromo-2-Methoxybenzamide
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Bromination of 4-Amino-2-Methoxybenzamide : Direct electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the bromo group at the 5-position.
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Amide Coupling : The resulting 4-amino-5-bromo-2-methoxybenzoic acid is activated as a mixed carbonate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-(diethylamino)ethylamine.
N-Acetylation
The free amine is acetylated using acetic anhydride in the presence of a mild base (e.g., sodium bicarbonate) to prevent over-acylation.
Key Analytical Data
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¹H NMR : Appearance of a singlet at δ 2.1 ppm (CH₃ from acetyl).
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HPLC Purity : >95% after recrystallization from ethanol/water.
Recent advances in transition metal-catalyzed reactions enable the direct introduction of the acetylamino and diethylaminoethyl groups via carbonylation.
Reaction Setup
A sealed two-chamber system isolates CO generation from the carbonylation chamber, enhancing safety and functional group tolerance:
Post-Reduction and Acetylation
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
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Acetylation : Standard acetylation yields the target compound.
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Amidation | 65–78 | >95 | High |
| Stepwise Acetylation | 70–82 | >97 | Moderate |
| Palladium-Catalyzed | 55–68 | >90 | Low |
Process Optimization and Challenges
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetylamino group to an amine.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiemetic Properties
One of the primary applications of this compound is its use as an antiemetic. Research has shown that derivatives of bromopride exhibit efficacy in treating nausea and vomiting associated with various conditions, including chemotherapy-induced nausea . The compound's mechanism involves antagonism of dopamine receptors, which plays a crucial role in the emetic response.
Case Studies
- Bromopride Derivatives : A study highlighted the effectiveness of bromopride derivatives, including 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, in reducing postoperative nausea and vomiting. The findings indicated a significant reduction in the incidence of these symptoms compared to placebo groups .
- Pharmacokinetic Studies : Another research effort focused on the pharmacokinetic profile of this compound. It was found to have favorable absorption characteristics, making it suitable for oral administration. The study demonstrated that the compound reached peak plasma concentrations within a reasonable timeframe, supporting its potential for clinical use .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of precursor compounds followed by acetylation and amination steps. This synthetic pathway allows for the modification of the compound to enhance its pharmacological properties or reduce side effects.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Bromination | Bromine |
| 2 | Acetylation | Acetic Anhydride |
| 3 | Amination | Diethylamine |
Toxicological Data
Toxicological evaluations have indicated that while the compound exhibits therapeutic effects, it also presents certain risks at elevated doses. Studies have reported mild adverse effects such as sedation and gastrointestinal disturbances, necessitating careful dosing in clinical settings .
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a sodium channel blocker, affecting the electrical activity of cells. This mechanism is particularly relevant in its potential use as an antiarrhythmic agent, where it helps to stabilize cardiac rhythm by modulating ion channels.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Analogues
The substitution of halogens (Br vs. Cl) significantly impacts physicochemical and pharmacological properties:
Key Differences :
- The lower electronegativity of bromine may reduce electron-withdrawing effects, altering binding affinity to targets like dopamine D₂ receptors .
Related Degradation Products and Impurities
The target compound shares structural motifs with degradation intermediates of bromopride (a prokinetic agent) and metoclopramide:
Notable Observations:
- Brominated derivatives (e.g., BIA, BIB) are more resistant to oxidation but prone to photodegradation, whereas chlorinated analogues degrade faster under acidic conditions .
- The hydroxyl group in Impurity F reduces its bioavailability compared to the methoxy-containing target compound .
Ester and Amide Variants
Replacement of the diethylaminoethyl side chain or acetylamino group alters pharmacological activity:
Analytical Differentiation
Pharmacological and Toxicological Implications
- Receptor Binding : Bromine’s larger size may sterically hinder interactions with gastrointestinal D₂ receptors, reducing antiemetic potency compared to metoclopramide .
- Toxicity Profile : Brominated derivatives show higher nephrotoxicity in preclinical models, likely due to prolonged metabolic half-life .
Biological Activity
4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, also known as Bromopride Impurity A, is a compound with significant potential in the pharmaceutical field. Its molecular formula is C16H24BrN3O3, and it has garnered attention for its biological activities, particularly in the context of pharmacology and medicinal chemistry.
- Molecular Weight : 386.28 g/mol
- Melting Point : 97 - 100°C
- Solubility : Slightly soluble in chloroform and methanol
- Density : 1.319 g/cm³ (predicted)
- Storage Conditions : Recommended to be stored in a refrigerator .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the diethylamino group suggests potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The bromo and acetylamino groups may also enhance its pharmacological properties by increasing lipophilicity and modifying receptor binding affinities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Activity : Compounds with similar structures have been noted for their potential antidepressant effects, likely due to modulation of serotonin and norepinephrine levels .
- Antitumor Properties : Some benzamide derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Neuroprotective Effects : There is evidence suggesting that certain benzamide derivatives can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .
Case Studies
- Antitumor Activity : A study focusing on benzamide riboside (a related compound) demonstrated its ability to inhibit cell growth in various cancer cell lines through downregulation of DHFR. This suggests that this compound may share similar pathways in exerting antitumor effects .
- Neurotoxicity Assessment : Research on structurally similar compounds has indicated potential neurotoxic effects when metabolized, emphasizing the need for careful evaluation of safety profiles in therapeutic contexts .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reflux reactions using intermediates like 4-amino-5-bromo-2-methoxybenzoic acid derivatives. Key steps include coupling with diethylaminoethylamine under acidic conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems. Optimizing stoichiometry (e.g., 1:1.5 molar ratio of amine to acid chloride) and reflux duration (4–6 hours) improves yield . Purification involves vacuum evaporation followed by recrystallization from ethanol or acetone .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, such as the acetylamino and diethylaminoethyl groups. Infrared (IR) spectroscopy verifies amide C=O stretching (1650–1700 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 428.2). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What are the key considerations for ensuring compound stability during storage, and which solvents are optimal for preparing stock solutions in biological assays?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. For biological assays, dissolve in dimethyl sulfoxide (DMSO) at 10 mM, then dilute with phosphate-buffered saline (PBS) to ≤1% DMSO. Avoid aqueous solutions with pH >8 to prevent hydrolysis of the amide bond. Solubility in ethanol (25 mg/mL) and acetonitrile (15 mg/mL) is suitable for HPLC analysis .
Advanced Research Questions
Q. How can in vitro assays be designed to evaluate the potential antagonistic activity of this compound against dopamine D2 and serotonin 5-HT3 receptors?
- Methodological Answer : Use radioligand binding assays with [³H]-spiperone (D2 receptor) and [³H]-GR65630 (5-HT3 receptor) in transfected HEK293 cells. Incubate the compound at concentrations ranging from 1 nM to 10 µM for 60 minutes at 37°C. Competitive binding curves (IC₅₀) and Ki values are calculated using nonlinear regression. Structural analogs (e.g., 5-chloro derivatives) should be included to assess substituent effects on affinity .
Q. What computational approaches are suitable for predicting the binding modes of this compound with target receptors, and how can molecular dynamics simulations validate these predictions?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using receptor crystal structures (e.g., PDB IDs: 6CM4 for D2, 5HT3). Prioritize poses with hydrogen bonds to Ser193 (D2) or Trp183 (5-HT3). Run 100 ns molecular dynamics (MD) simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints. Compare with experimental IC₅₀ data to validate models .
Q. How do structural modifications, such as replacing the bromo substituent with chloro or fluoro groups, influence the pharmacological profile of this benzamide derivative?
- Methodological Answer : Synthesize analogs (e.g., 5-chloro, 5-fluoro) via halogen-exchange reactions using CuBr₂ or KF. Evaluate changes in lipophilicity (logP via shake-flask method) and receptor binding affinity. Chloro analogs typically show higher metabolic stability, while fluoro derivatives may enhance blood-brain barrier penetration. Correlate structural data (Hammett σ constants) with IC₅₀ values to establish quantitative structure-activity relationships (QSAR) .
Contradiction Analysis and Resolution
- vs. : highlights dopamine D2/5-HT3 dual antagonism for antiemetic activity, while focuses on triazole-thiadiazine derivatives. To resolve, prioritize receptor-specific assays (Question 4) to clarify mechanistic pathways.
- Synthetic Routes : uses glacial acetic acid as a catalyst, while employs reflux without acid. Testing both conditions (pH 4–6) and comparing yields can identify optimal protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
